molecular formula C18H10BrF3N4O B11265956 5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11265956
M. Wt: 435.2 g/mol
InChI Key: JDONBBWWJBGPKQ-UHFFFAOYSA-N
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Description

5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and an oxadiazole ring, both of which are known for their significant roles in medicinal chemistry and material science. The presence of bromophenyl and trifluoromethylphenyl groups further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole include other pyrazole and oxadiazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

These compounds highlight the diversity within the class of pyrazole and oxadiazole derivatives and underscore the unique properties of this compound.

Properties

Molecular Formula

C18H10BrF3N4O

Molecular Weight

435.2 g/mol

IUPAC Name

5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H10BrF3N4O/c19-13-6-2-3-10(8-13)14-9-15(25-24-14)17-23-16(26-27-17)11-4-1-5-12(7-11)18(20,21)22/h1-9H,(H,24,25)

InChI Key

JDONBBWWJBGPKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=NN3)C4=CC(=CC=C4)Br

Origin of Product

United States

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